N-[(1-methyl-1H-imidazol-2-yl)methyl]-N-propyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of N-[(1-methyl-1H-imidazol-2-yl)methyl]-N-propyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide and related compounds involves complex organic reactions, highlighting the diverse methodologies used in modern organic chemistry. A practical synthesis approach for similar complex molecules often includes multi-step reactions, such as palladium-catalyzed oxidative aminocarbonylation-cyclization processes, to achieve the desired structure with high selectivity and yield (Gabriele et al., 2006).
Molecular Structure Analysis
The molecular structure of compounds like this compound is determined using various spectroscopic techniques, including NMR and X-ray crystallography. These methods provide detailed insights into the compound's molecular geometry, conformation, and electronic structure, essential for understanding its reactivity and properties (B. K. Sagar et al., 2018).
Chemical Reactions and Properties
The chemical reactivity of such compounds is influenced by their functional groups and molecular structure. They may undergo various organic reactions, including electrophilic substitution, nucleophilic addition, and cycloaddition, depending on the presence of reactive sites within the molecule. The unique structure of benzothiophene derivatives, for instance, plays a crucial role in their chemical behavior and potential applications in synthesis and medicinal chemistry (A. Amr et al., 2010).
properties
IUPAC Name |
N-[(1-methylimidazol-2-yl)methyl]-N-propyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3OS/c1-3-9-20(12-16-18-8-10-19(16)2)17(21)15-11-13-6-4-5-7-14(13)22-15/h8,10-11H,3-7,9,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQHUOLGNMJDALX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=NC=CN1C)C(=O)C2=CC3=C(S2)CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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